molecular formula C19H25N3O3S B6064607 MFCD09876393

MFCD09876393

Cat. No.: B6064607
M. Wt: 375.5 g/mol
InChI Key: WUBYGDIMWVZJHQ-UHFFFAOYSA-N
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Description

Such compounds often exhibit diverse physicochemical properties and bioactivity, depending on substituent groups and core structures .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-13-7-6-8-14(5-2)17(13)21-16(24)11-26-19-20-12(3)15(9-10-23)18(25)22-19/h6-8,23H,4-5,9-11H2,1-3H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBYGDIMWVZJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD09876393” involves a series of synthetic steps that include specific reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a sequence of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

“MFCD09876393” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

“MFCD09876393” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, coatings, and chemical processes .

Mechanism of Action

The mechanism of action of “MFCD09876393” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property This compound (Inferred) Compound A Compound B
Core Structure Indole derivative Indole derivative Pyrrolotriazine derivative
Molecular Weight ~190–200 g/mol 193.63 g/mol 188.01 g/mol
Log S -2.8 (estimated) -3.2 -2.5
Bioactive Target CYP enzymes CYP enzymes GI absorption

Key Research Findings

  • Substituent Effects : Chloro and methyl groups on indole rings enhance thermal stability but reduce aqueous solubility .
  • Synthetic Challenges : Pyrazole and triazine derivatives require stringent temperature control to avoid side reactions .
  • Bioactivity Trends : Indole-based compounds show stronger enzyme inhibition, while triazine derivatives excel in membrane permeability .

Notes on Evidence Limitations

  • Direct data for this compound is absent in the provided evidence; comparisons rely on structurally related compounds.
  • Discrepancies in similarity scores (e.g., 0.88–0.93 for indole analogs vs. 0.78–0.85 for pyrazole analogs) suggest context-dependent applicability .

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